N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of bromine atoms and hydroxyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(3-bromophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and hydroxyl groups allows for interactions with biological molecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H12Br2N2O3 |
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Molecular Weight |
428.07 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(3-bromophenoxy)acetamide |
InChI |
InChI=1S/C15H12Br2N2O3/c16-11-2-1-3-13(7-11)22-9-15(21)19-18-8-10-6-12(17)4-5-14(10)20/h1-8,20H,9H2,(H,19,21)/b18-8+ |
InChI Key |
FBAINPMUWMPAGX-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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